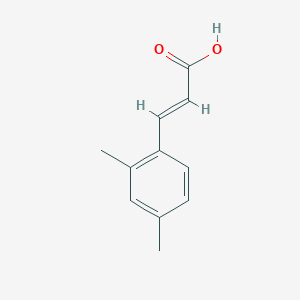

2,4-Dimethylcinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSZMHHSCOXWPC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dimethylcinnamic acid, also known by its IUPAC name, (2E)-3-(2,4-dimethylphenyl)prop-2-enoic acid. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Core Chemical Properties

This compound is a cinnamic acid derivative characterized by two methyl groups substituted on the phenyl ring at positions 2 and 4. This substitution pattern influences its chemical and physical properties, distinguishing it from other cinnamic acid derivatives.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |

| Synonyms | 3-(2,4-Dimethylphenyl)acrylic acid | |

| CAS Number | 308336-52-9 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [2] |

| Molecular Weight | 176.21 g/mol | [1] |

| Melting Point | 178 °C | [1] |

| Boiling Point | 310.0 °C | [1] |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound can be achieved through various condensation reactions. A common and effective method is the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of this compound from 2,4-dimethylbenzaldehyde and malonic acid.

Materials:

-

2,4-dimethylbenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Dilute hydrochloric acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethylbenzaldehyde and a molar excess of malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture under reflux. The progress of the reaction can be monitored by the evolution of carbon dioxide.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an excess of dilute hydrochloric acid to neutralize the pyridine and precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.

The following diagram illustrates the general workflow for the synthesis of this compound via the Knoevenagel condensation.

References

Unveiling 2,4-Dimethoxycinnamic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethoxycinnamic acid, with a focus on its natural origins, methodologies for its isolation and quantification, and an exploration of its biological activities and associated signaling pathways. While a less common isomer compared to other naturally occurring methoxycinnamic acids, understanding its sources and bioactivity is crucial for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of 2,4-Dimethoxycinnamic Acid

2,4-Dimethoxycinnamic acid has been identified as a natural constituent in a select number of plant species, primarily within the Fabaceae (legume) family. The primary documented sources are:

-

Derris robusta : A tree species found in India, the twigs and leaves of which have been a source for the isolation of various flavonoids and isoflavonoids.

-

Millettia pachycarpa : A perennial climbing tree distributed throughout Southeast Asia, known for its rich phytochemical profile, including rotenoids and isoflavonoids.

While present in these plants, 2,4-dimethoxycinnamic acid is typically a minor constituent compared to other secondary metabolites.

Quantitative Analysis

To date, specific quantitative data for 2,4-dimethoxycinnamic acid in Derris robusta and Millettia pachycarpa is not extensively reported in publicly available literature. The concentration of such secondary metabolites can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific plant part analyzed.

For the purpose of comparison, the concentrations of other related cinnamic acid derivatives in various plant sources are presented in the table below. This data highlights the typical yield expectations for this class of compounds.

| Plant Source | Compound | Plant Part | Concentration | Reference |

| Coffea arabica (Coffee) | 3,4-Dimethoxycinnamic acid | Beans (dry weight) | 690 mg/kg | Not specified in search results |

| Angelica sinensis | Ferulic acid | Not specified | Not specified | [1] |

| Aquilegia vulgaris | p-Methoxycinnamic acid | Not specified | Not specified | [1] |

| Scrophularia buergeriana | p-Methoxycinnamic acid | Not specified | Not specified | [1] |

| Kaempferia galanga | p-Methoxycinnamic acid | Not specified | Not specified | [1] |

Table 1: Quantitative Data of Related Methoxycinnamic Acids in Various Plant Sources.

Experimental Protocols: Extraction and Isolation

The isolation of 2,4-dimethoxycinnamic acid from its natural sources involves a multi-step process of extraction, fractionation, and purification. The following protocols are generalized from methodologies used for the isolation of cinnamic acids and other phenolic compounds from plant materials.

General Extraction and Fractionation

This initial phase aims to obtain a crude extract enriched with the target compound.

Protocol:

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., twigs and leaves of Derris robusta) is the starting point.

-

Extraction: The powdered material is subjected to extraction with a suitable solvent. Methanol or ethanol are commonly used for their ability to dissolve a wide range of phenolic compounds. Maceration (soaking at room temperature for several days) or reflux (heating with the solvent) can be employed.

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This step separates compounds based on their polarity, with moderately polar compounds like 2,4-dimethoxycinnamic acid expected to be concentrated in the ethyl acetate fraction.

Chromatographic Purification

Further purification of the enriched fraction is necessary to isolate 2,4-dimethoxycinnamic acid.

Protocol:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the target compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). A mobile phase consisting of a mixture of acidified water (with formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.

-

Crystallization: The purified compound can be crystallized from a suitable solvent to obtain a pure crystalline solid.

Analytical Quantification using HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for the quantitative analysis of phenolic compounds in plant extracts.

Protocol:

-

Sample Preparation: A known weight of the dried plant extract is dissolved in a precise volume of a suitable solvent (e.g., methanol) to prepare a stock solution. This solution is then filtered through a 0.45 µm syringe filter before injection.

-

Standard Preparation: A stock solution of pure 2,4-dimethoxycinnamic acid standard is prepared in the same solvent. A series of dilutions are made to create a calibration curve.

-

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, starting with a higher proportion of acidified water and gradually increasing the proportion of organic solvent (methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance for 2,4-dimethoxycinnamic acid (typically around 310 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification: The concentration of 2,4-dimethoxycinnamic acid in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.

Biological Signaling Pathways

While research specifically on the signaling pathways of 2,4-dimethoxycinnamic acid is limited, the biological activities of its isomers and related cinnamic acid derivatives provide insights into potential mechanisms of action.

Antioxidant and Anti-inflammatory Pathways

Many cinnamic acid derivatives exhibit antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways:

-

NF-κB Pathway: Cinnamic acids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in inflammation. Some cinnamic acid derivatives have been shown to modulate the phosphorylation of MAPK proteins such as ERK, JNK, and p38, thereby reducing the inflammatory response.

Caption: Potential anti-inflammatory signaling pathways of 2,4-dimethoxycinnamic acid.

Anticancer and Apoptotic Pathways

Certain methoxycinnamic acid derivatives have demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Potential signaling pathways involved include:

-

Mitochondrial Apoptotic Pathway: This can involve the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

-

PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Inhibition of this pathway by bioactive compounds can lead to decreased cell proliferation and increased apoptosis.

Caption: Potential anticancer signaling pathways of 2,4-dimethoxycinnamic acid.

Conclusion

2,4-Dimethoxycinnamic acid is a naturally occurring phenylpropanoid found in plant species such as Derris robusta and Millettia pachycarpa. While not as prevalent as its isomers, its presence in these botanicals warrants further investigation into its quantitative distribution and biological activities. The experimental protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound. Further research into the specific signaling pathways modulated by 2,4-dimethoxycinnamic acid will be crucial in elucidating its full therapeutic potential for drug development and other scientific applications.

References

Spectroscopic Data of 2,4-Dimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethoxycinnamic acid (DMCA), a compound of interest in various research and development fields. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes a visual workflow for the analytical process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy for 2,4-Dimethoxycinnamic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.2 (Broad s) | Singlet | - | Carboxylic acid proton (-COOH) |

| 7.85 | Doublet | 15.9 | Vinylic proton (-CH=) |

| 7.45 | Doublet | 8.5 | Aromatic proton |

| 6.51 | Doublet of doublets | 8.5, 2.3 | Aromatic proton |

| 6.45 | Doublet | 2.3 | Aromatic proton |

| 6.30 | Doublet | 15.9 | Vinylic proton (=CH-) |

| 3.86 | Singlet | - | Methoxy protons (-OCH₃) |

| 3.84 | Singlet | - | Methoxy protons (-OCH₃) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.1 | Carboxylic acid carbon (-COOH) |

| 162.5 | Aromatic carbon (C-O) |

| 159.8 | Aromatic carbon (C-O) |

| 142.0 | Vinylic carbon (-CH=) |

| 130.2 | Aromatic carbon |

| 118.0 | Aromatic carbon |

| 116.5 | Vinylic carbon (=CH-) |

| 106.5 | Aromatic carbon |

| 98.6 | Aromatic carbon |

| 55.9 | Methoxy carbon (-OCH₃) |

| 55.6 | Methoxy carbon (-OCH₃) |

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1630 | Medium | C=C stretch (Vinylic) |

| 1605, 1580, 1510 | Medium-Strong | C=C stretch (Aromatic) |

| 1270, 1130 | Strong | C-O stretch (Methoxy) |

| 980 | Strong | =C-H bend (trans-Vinylic) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 208 | 100 | [M]⁺ (Molecular ion) |

| 193 | 50 | [M - CH₃]⁺ |

| 177 | 80 | [M - OCH₃]⁺ |

| 163 | 30 | [M - COOH]⁺ |

| 149 | 25 | [M - COOH - CH₃]⁺ |

| 121 | 40 | [C₈H₉O]⁺ |

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| ~290, ~325 | Methanol |

Note: The UV-Vis data is an estimation based on structurally similar cinnamic acid derivatives. The presence of methoxy groups on the aromatic ring typically results in a bathochromic (red) shift of the absorption maxima.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 2,4-Dimethoxycinnamic acid (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Proton NMR spectra are acquired at room temperature. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.

-

Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are accumulated due to the low natural abundance of ¹³C.

-

Processing: The FID is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As a solid, 2,4-Dimethoxycinnamic acid can be prepared for FT-IR analysis using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization.

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient is used to ensure separation of the analyte from any impurities.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The mass-to-charge ratio (m/z) of the resulting ions is detected.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of 2,4-Dimethoxycinnamic acid is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).

-

Instrumentation: A double-beam UV-Vis spectrophotometer.[1]

-

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.[1] The solvent is used as a blank for baseline correction.[1]

-

Analysis: The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2,4-Dimethoxycinnamic acid.

Caption: Workflow for the spectroscopic analysis of 2,4-Dimethoxycinnamic acid.

References

In-Depth NMR Spectral Analysis of 2,4-Dimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dimethoxycinnamic acid. The document details the experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents a thorough interpretation of the spectral data, summarized in clear, tabular formats for ease of reference and comparison.

Experimental Protocols

A standardized protocol was followed for the acquisition of the NMR spectra of 2,4-Dimethoxycinnamic acid.

1.1. Sample Preparation

A sample of 2,4-Dimethoxycinnamic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a clean, dry 5 mm NMR tube. The solution was gently agitated to ensure homogeneity. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1.2. Instrumentation

Spectra were acquired using a high-resolution NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

1.3. Data Acquisition

-

¹H NMR: Standard pulse sequences were utilized to acquire the proton NMR spectrum. Key acquisition parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.

-

¹³C NMR: A proton-decoupled pulse sequence was employed to obtain the carbon-13 NMR spectrum, resulting in a spectrum of singlets for each unique carbon atom. A wider spectral width (typically 0-200 ppm) was used to encompass the larger range of carbon chemical shifts.

1.4. Data Processing

The raw free induction decay (FID) data was processed using appropriate NMR software. This involved Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the internal standard (TMS). For the ¹H NMR spectrum, the signals were integrated to determine the relative number of protons corresponding to each resonance.

NMR Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 2,4-Dimethoxycinnamic acid.

Table 1: ¹H NMR Spectral Data of 2,4-Dimethoxycinnamic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.82 | d | 15.9 | 1H | H-7 |

| 7.48 | d | 8.6 | 1H | H-6' |

| 6.47 | d | 2.4 | 1H | H-3' |

| 6.44 | dd | 8.6, 2.4 | 1H | H-5' |

| 6.30 | d | 15.9 | 1H | H-8 |

| 3.88 | s | - | 3H | OCH₃ (C-4') |

| 3.85 | s | - | 3H | OCH₃ (C-2') |

| 12.2 (broad) | s | - | 1H | COOH |

Note: The chemical shift of the carboxylic acid proton (COOH) can be broad and its position may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of 2,4-Dimethoxycinnamic Acid

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C-9 (COOH) |

| 162.2 | C-2' |

| 160.0 | C-4' |

| 142.5 | C-7 |

| 130.0 | C-6' |

| 118.5 | C-1' |

| 116.8 | C-8 |

| 106.0 | C-5' |

| 98.4 | C-3' |

| 55.6 | OCH₃ (C-4') |

| 55.5 | OCH₃ (C-2') |

Structural Assignment and Logical Relationships

The assignments of the proton and carbon signals are based on their chemical shifts, multiplicities, coupling constants, and integration values, which are consistent with the molecular structure of 2,4-Dimethoxycinnamic acid. The following diagram illustrates the molecular structure with atom numbering for correlation with the NMR data.

Caption: Molecular structure of 2,4-Dimethoxycinnamic acid with atom numbering.

This comprehensive guide provides the necessary spectral data and experimental context for the confident identification and characterization of 2,4-Dimethoxycinnamic acid, serving as a valuable resource for researchers in the fields of chemistry and drug development.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric behavior of 2,4-dimethoxycinnamic acid, a compound of interest in various scientific domains. Understanding its fragmentation pattern is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the key fragmentation pathways under different ionization techniques, presents quantitative data in a structured format, and provides detailed experimental methodologies.

Introduction

2,4-Dimethoxycinnamic acid (DMCA) is a derivative of cinnamic acid, a naturally occurring aromatic acid. The presence of two methoxy groups on the phenyl ring significantly influences its chemical properties and, consequently, its fragmentation pattern in mass spectrometry. This guide will delve into the characteristic fragmentation of DMCA, providing a foundational understanding for researchers in fields such as metabolomics, natural product chemistry, and pharmaceutical analysis.

Mass Spectrometric Fragmentation of 2,4-Dimethoxycinnamic Acid

The fragmentation of 2,4-dimethoxycinnamic acid has been studied using various mass spectrometry techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and tandem mass spectrometry (MS/MS) with soft ionization techniques.

Electron Ionization (EI) Fragmentation

Under electron ionization, 2,4-dimethoxycinnamic acid undergoes characteristic fragmentation, leading to a series of diagnostic ions. The molecular ion (M+) is observed at m/z 208.[1] Key fragmentation pathways involve the loss of the carboxylic acid group and cleavages related to the methoxy substituents.

A study of various substituted cinnamic acids under electron impact provides a general framework for understanding the fragmentation of 2,4-dimethoxycinnamic acid.[2] For cinnamic acids, fragmentation of the sidechain through successive losses of functional groups is a common pathway.[2]

Table 1: Key Fragments of 2,4-Dimethoxycinnamic Acid in GC-MS (EI) [1]

| m/z | Relative Abundance (%) [HITACHI M-80] | Relative Abundance (%) [SHIMADZU QP-1000EX] | Proposed Fragment Identity |

| 208 | 99.99 | 99.99 | [M]+• |

| 177 | 28.79 | 26.40 | [M - OCH3]+ |

| 149 | 33.75 | 33.80 | [M - COOH - CH3]+ |

| 133 | 19.74 | - | [M - COOH - OCH3]+ |

| 121 | 43.17 | 27.10 | [C8H9O]+ |

The proposed fragmentation pathway under electron ionization is visualized in the following diagram:

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry provides more detailed structural information through the fragmentation of selected precursor ions. For 2,4-dimethoxycinnamic acid, both the protonated molecule [M+H]+ and the deprotonated molecule [M-H]- have been analyzed.

The precursor ion [M+H]+ at m/z 209.0808 undergoes collision-induced dissociation to yield several product ions.

Table 2: MS/MS Fragments of the [M+H]+ Ion of 2,4-Dimethoxycinnamic Acid [1]

| Precursor m/z | Product m/z | Proposed Neutral Loss |

| 209.0808 | 191.1 | H2O |

| 209.0808 | 167.1 | C2H2O |

| 209.0808 | 165.1 | CO2 |

The fragmentation of the protonated molecule is illustrated below:

The precursor ion [M-H]- at m/z 207.0663 also produces a characteristic fragmentation pattern.

Table 3: MS/MS Fragments of the [M-H]- Ion of 2,4-Dimethoxycinnamic Acid [1]

| Precursor m/z | Product m/z | Proposed Neutral Loss |

| 207.0663 | 163.0 | CO2 |

| 207.0663 | 148.1 | CO2 + CH3 |

| 207.0663 | 133.1 | CO2 + 2CH3 |

The fragmentation pathway for the deprotonated molecule is depicted in the following diagram:

Experimental Protocols

The following sections describe generalized experimental protocols for the mass spectrometric analysis of 2,4-dimethoxycinnamic acid based on the instrumentation reported in the literature.[1]

Sample Preparation

A stock solution of 2,4-dimethoxycinnamic acid should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for analysis can be prepared by diluting the stock solution to the desired concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., HITACHI M-80, SHIMADZU QP-1000EX).

-

GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for the separation.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., an ion trap mass spectrometer).

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Program:

-

Initial: 5% B.

-

0-10 min: 5-95% B.

-

10-12 min: 95% B.

-

12-12.1 min: 95-5% B.

-

12.1-15 min: 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: ESI positive and negative.

-

MS/MS Parameters:

-

Precursor Ion Selection: m/z 209.1 for positive mode and m/z 207.1 for negative mode.

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Optimized for maximum fragmentation (typically 15-30 eV).

-

Conclusion

The mass spectrometric fragmentation of 2,4-dimethoxycinnamic acid provides a wealth of structural information that is invaluable for its unambiguous identification. Under electron ionization, characteristic losses of the methoxy and carboxylic acid functionalities are observed. Tandem mass spectrometry of both the protonated and deprotonated molecules reveals distinct fragmentation pathways, further aiding in structural elucidation. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating method development and data interpretation in a variety of analytical applications.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Cinnamic Acid Derivatives

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its vast family of derivatives have carved a significant niche in the annals of chemical and pharmaceutical sciences. First isolated in 1872 by F. Beilstein and A. Kuhlberg from natural resins like cinnamon bark, this compound has evolved from a simple flavorant to a foundational scaffold for a multitude of therapeutic agents.[1] This technical guide provides a comprehensive overview of the historical milestones, key experimental methodologies, and the burgeoning pharmacological applications of cinnamic acid derivatives, tailored for professionals in research and drug development.

Historical Milestones in Cinnamic Acid Chemistry

The journey of cinnamic acid began with its extraction from natural sources such as cinnamon oil and balsams like storax.[1] Early chemical explorations were centered on understanding its structure, characterized by a phenyl group attached to an acrylic acid moiety. A pivotal moment in its history was the development of synthetic routes that made cinnamic acid and its derivatives readily accessible for broader investigation.

The Perkin reaction , first reported by William Henry Perkin, became a cornerstone for synthesizing cinnamic acid. This reaction involves the condensation of an aromatic aldehyde (like benzaldehyde) with an acid anhydride in the presence of an alkali salt of the acid.[2] Another significant advancement was the Knoevenagel condensation , which provided a versatile method for creating a wide array of substituted cinnamic acid derivatives by reacting aldehydes or ketones with compounds containing active methylene groups.[3] These synthetic advancements unlocked the door to systematically modifying the cinnamic acid backbone, leading to the discovery of derivatives with enhanced biological activities.

Quantitative Bioactivity Data of Cinnamic Acid Derivatives

The therapeutic potential of cinnamic acid derivatives is vast, spanning antimicrobial, anticancer, antioxidant, and anti-inflammatory applications. The following tables summarize quantitative data from various studies, offering a comparative look at their efficacy.

Anticancer Activity

Cinnamic acid derivatives have shown significant cytotoxic effects against various cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) is a key metric for this activity.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Cinnamic Acid Analog 5 | A-549 (Lung) | 10.36 | [4][5] |

| Cinnamic Acid Analog 1 | A-549 (Lung) | 11.38 | [5] |

| Cinnamic Acid Analog 9 | A-549 (Lung) | 11.06 | [5] |

| Ferulic Acid Amide FA2 | A-549 (Lung) | 38 | [6] |

| Cinnamic Acid Analog 4ii | HT-29 (Colon) | > 100 | [7] |

| Cinnamic Acid Analog 4ii | A-549 (Lung) | 79.4 | [7] |

| Cinnamic Acid Analog 4ii | OAW-42 (Ovarian) | 87.1 | [7] |

| Cinnamic Acid Analog 4ii | MDA-MB-231 (Breast) | > 100 | [7] |

| Cinnamic Acid Analog 4ii | HeLa (Cervical) | 95.5 | [7] |

| Harmicine-Cinnamic Hybrid 36d | HepG2 (Liver) | Potent Activity | [2] |

| Cinnamic Derivative 43e | MCF-7 (Breast) | Potent Activity | [2] |

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, indicating the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference(s) |

| trans-Cinnamic Acid | Mycobacterium tuberculosis | 40 - 100 | [8] |

| cis-Cinnamic Acid | M. tuberculosis (MDR strain) | 2.5 | [8] |

| Cinnamic Acid | Bacillus subtilis | 500 | [9][10] |

| Cinnamic Acid | Staphylococcus aureus | 500 | [9][10] |

| Methyl Cinnamate | Bacillus subtilis | 2000 | [9][10] |

| 4-Methoxycinnamic acid | Various bacteria and fungi | 50.4 - 449 µM | [9] |

| Caffeic acid carvacrol ester (DM2) | Gram-positive bacteria | >256 mg/L | [9][11] |

| Caffeic Acid | Gram-positive bacteria | >512 mg/L | [11] |

Antioxidant and Anti-inflammatory Activity

The antioxidant capacity is often measured by assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, while anti-inflammatory effects can be quantified by measuring the inhibition of enzymes like lipoxygenase (LOX).

| Compound/Derivative | Assay | Activity/IC₅₀ (µM) | Reference(s) |

| Cinnamic Acid Analog 4ii | LOX Inhibition | 20 | [7] |

| Cinnamic Acid Analog 1i | LOX Inhibition | 45 | [7] |

| Cinnamic Acid Analog 2i | LOX Inhibition | 45 | [7] |

| Cinnamic Acid Analog 3i | LOX Inhibition | 7.4 | [12] |

| Various Derivatives | DPPH Scavenging | Variable, potent | [13][14] |

| Various Derivatives | ABTS+• Scavenging | Moderate | [12] |

Key Signaling Pathways Modulated by Cinnamic Acid Derivatives

Cinnamic acid derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Anti-inflammatory Action via NF-κB Pathway Inhibition

The transcription factor NF-κB (Nuclear Factor kappa B) is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals (like LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). Many cinnamic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB, thereby blocking NF-κB's nuclear translocation and activity.[9][15][16]

Antioxidant Action via Nrf2-ARE Pathway Activation

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Cinnamic acid derivatives, particularly those with an α,β-unsaturated carbonyl structure, can act as Michael acceptors and react with cysteine residues on Keap1.[1] This disrupts the Keap-Nrf2 complex, leading to the stabilization and nuclear accumulation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding antioxidant enzymes (e.g., Heme Oxygenase-1), upregulating their expression and bolstering the cell's antioxidant capacity.[1]

Experimental Protocols

This section details standardized methodologies for the synthesis, isolation, and evaluation of cinnamic acid derivatives.

Synthesis of Cinnamic Acid via Perkin Reaction

This protocol describes a classic method for synthesizing cinnamic acid.

Materials:

-

Benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Saturated sodium bicarbonate solution

-

Concentrated hydrochloric acid

-

Distilled water

Procedure:

-

Combine benzaldehyde (0.05 mole), acetic anhydride (0.073 mole), and anhydrous sodium acetate (0.03 mole) in a suitable flask.[10][17]

-

Heat the mixture at 180°C for several hours (e.g., 4-8 hours).[2]

-

Allow the reaction mixture to cool. Add 25 mL of distilled water, followed by a saturated sodium bicarbonate solution until the mixture is alkaline (to neutralize unreacted anhydride and the acid product).

-

Remove any excess unreacted benzaldehyde by steam distillation.[2][10]

-

Filter the hot solution to remove any insoluble materials.

-

Cool the filtrate and acidify it by slowly adding concentrated hydrochloric acid with stirring until precipitation is complete.

-

Collect the precipitated cinnamic acid by vacuum filtration and wash with cold distilled water.

-

The crude product can be purified by recrystallization from hot water.

Isolation of Natural Cinnamic Acid Derivatives from Plant Material

This protocol outlines a general procedure for extracting and purifying derivatives from natural sources.

Materials:

-

Dried and powdered plant material

-

Solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol)

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

Extraction:

-

Macerate the fine powder of the dried plant material sequentially with solvents of increasing polarity. Start with hexane, followed by ethyl acetate, and finally methanol.[9]

-

Agitate the mixture for 24-72 hours for each solvent.

-

Filter the extract after each solvent step and concentrate the filtrate using a rotary evaporator under reduced pressure.[9]

-

-

Chromatographic Purification:

-

Pack a glass column with silica gel suspended in a non-polar solvent (e.g., hexane).

-

Load the concentrated crude extract (e.g., the ethyl acetate extract) onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify and pool fractions containing the compounds of interest.

-

Further purify the pooled fractions using repeated column chromatography or other techniques like preparative HPLC if necessary.

-

-

Characterization:

-

Identify the structure of the isolated pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Broth Microdilution Method for MIC Determination

This is a standardized method to determine the antimicrobial efficacy of a compound.[8]

Materials:

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Microbial culture (e.g., S. aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Microplate reader

Procedure:

-

Dispense the broth medium into all wells of a 96-well plate.

-

Create a two-fold serial dilution of the test compound by adding a concentrated stock solution to the first well and then transferring an aliquot to subsequent wells. This creates a range of decreasing concentrations across the plate.

-

Prepare a standardized inoculum of the target microorganism (typically adjusted to ~5 x 10⁵ CFU/mL).[8]

-

Add the microbial inoculum to all wells containing the test compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

-

After incubation, determine the MIC by visual inspection or using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion

From its initial discovery in the 19th century to its current status as a privileged scaffold in medicinal chemistry, cinnamic acid has demonstrated remarkable versatility. Its derivatives, both natural and synthetic, exhibit a broad spectrum of biological activities, underpinned by their ability to modulate critical cellular pathways like NF-κB and Nrf2. The continued exploration of this chemical class, guided by the robust experimental protocols outlined herein, promises to yield novel therapeutic agents for a range of diseases, from infections to cancer. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of these remarkable compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, and Preliminary Evaluation of Ferulic Acid Derivatives Containing Heterocyclic Moiety [jmchemsci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Substituted Cinnamic Acids

Cinnamic acid and its substituted derivatives are a class of naturally occurring phenolic compounds that have garnered significant attention in pharmacology and drug development.[1] Found abundantly in various plants, fruits, and vegetables, these molecules serve as a foundational scaffold for a wide array of biological activities.[1][2] Modern pharmacological research has confirmed that cinnamic acid and its derivatives possess potent anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties.[1][3]

The biological activities of different cinnamic acid derivatives are largely influenced by the nature and position of the substituent groups on the phenyl ring.[4] This technical guide provides a comprehensive overview of the core physical and chemical properties of substituted cinnamic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support researchers and drug development professionals.

Data Presentation: Physical and Chemical Properties

The physical and chemical properties of cinnamic acid and its derivatives are crucial for their application in drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). The following tables summarize key quantitative data for several common substituted cinnamic acids.

Table 1: Physical Properties of Selected Cinnamic Acid Derivatives

| Compound | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility in Water |

| trans-Cinnamic Acid | 148.16 | White monoclinic crystals[5][6] | 133[5][6][7] | Slightly soluble (~0.5 g/L at 25°C)[5][6] |

| cis-Cinnamic Acid | 148.16 | Colorless to white prismatic crystals[5] | 42, 58, or 68 (polymorphs)[5] | 8.45 g/L at 25°C[5] |

| p-Coumaric Acid | 164.16 | Crystalline solid | 211-214 | Slightly soluble |

| Caffeic Acid | 180.16 | Yellowish solid | 223-225 (decomposes) | Higher solubility than cinnamic acid[8] |

| Ferulic Acid | 194.18 | White to off-white powder | 174 | Slightly soluble |

| Sinapic Acid | 224.21 | Crystalline solid | 202-205 | Slightly soluble |

| 2-Chlorocinnamic Acid | 182.60 | Solid | ~175-178 | Low water solubility[9] |

| p-Chlorocinnamic Acid | 182.58 | Solid | 248-250[10] | Low water solubility |

| 2-Nitrocinnamic Acid | 193.16 | White solid[11] | ~240 | Low water solubility |

Table 2: Chemical and Spectroscopic Properties of Selected Cinnamic Acid Derivatives

| Compound | pKa | λmax 1 (nm) | λmax 2 (nm) | Solvent for λmax |

| trans-Cinnamic Acid | 4.44[6][7] | ~273[12] | ~215[12] | Methanol[12] |

| cis-Cinnamic Acid | 3.88 | ~262[13] | - | - |

| p-Coumaric Acid | 4.65[14][15] | ~310[12] | ~228[12] | Various[12] |

| Caffeic Acid | 4.62[14] | ~323[12] | ~245[12] | Water (pH 7.4)[12] |

| Ferulic Acid | 4.61[8] | ~321[12] | ~235[12] | Methanol/Water[12] |

| Sinapic Acid | 4.59 | ~324[12] | ~236[12] | Not Specified[12] |

Experimental Protocols

Detailed methodologies for the synthesis of substituted cinnamic acids and the determination of their key properties are provided below.

Synthesis of Substituted Cinnamic Acids

Protocol 1: Perkin Reaction for trans-Cinnamic Acid Synthesis [16] The Perkin reaction is a classic method for synthesizing cinnamic acids.[2][16]

-

Reactants: Mix benzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask.

-

Heating: Heat the mixture under reflux for several hours.

-

Workup: Cool the reaction mixture and add a sodium carbonate solution to neutralize the excess acetic anhydride and acetic acid.

-

Purification: The resulting sodium cinnamate is soluble in hot water. Acidify the filtered solution with hydrochloric acid to precipitate the cinnamic acid. The crude product can be recrystallized from hot water or an ethanol-water mixture.

Protocol 2: Microwave-Assisted Synthesis [17][18] This method offers a more rapid and efficient alternative to traditional heating.

-

Reactants: In a microwave-safe vessel, combine a substituted benzaldehyde (1 equivalent), malonic acid (1 equivalent), piperidine (0.2 equivalents), and triethylamine (1 equivalent) in a suitable solvent like toluene.[18]

-

Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 110°C) for a specified time (e.g., 60 minutes).[18]

-

Workup: After cooling, dissolve the residue in a solvent like methanol and concentrate it under reduced pressure.[18]

-

Purification: Add a 5% sodium bicarbonate solution to the crude mixture. Wash with an organic solvent (e.g., ethyl acetate). Collect the aqueous layer, cool to 0°C, and acidify with HCl to a pH of 4 to precipitate the product. Filter and wash the solid.[18]

Determination of Physical and Chemical Properties

Protocol 3: pKa Determination by Titration [5]

-

Solution Preparation: Prepare a standard solution of the cinnamic acid derivative in a suitable solvent (e.g., a water-ethanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH with a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of base added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point of steepest inflection on the curve.[5]

Protocol 4: Solubility Determination (Shake-Flask Method) [5]

-

Equilibration: Add an excess amount of the cinnamic acid derivative to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Sample Analysis: After agitation, allow the solid to settle. Carefully remove a sample of the supernatant and filter it to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol 5: UV-Visible Spectroscopy Analysis [12]

-

Solution Preparation: Prepare a dilute solution of the cinnamic acid derivative in a UV-transparent solvent (e.g., methanol, ethanol).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.[12]

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-400 nm, using the solvent as a blank for baseline correction.[12]

-

Analysis: Determine the wavelengths of maximum absorbance (λmax) from the spectrum.

Visualizations: Pathways and Workflows

Signaling Pathways

Cinnamic acid derivatives exert their biological effects by modulating various cellular signaling pathways. Their anti-inflammatory action, for instance, often involves the inhibition of the NF-κB pathway.[1]

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Experimental Workflows

A logical workflow is essential for the systematic investigation of substituted cinnamic acids, from synthesis to property characterization.

Caption: General workflow for synthesis and characterization of cinnamic acid derivatives.

Logical Relationships

The relationship between chemical structure and a physical property like pKa is fundamental in drug design. Substituents on the phenyl ring can either donate or withdraw electrons, altering the acidity of the carboxylic acid group.

Caption: Effect of substituents on the pKa of cinnamic acids.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pcbiochemres.com [pcbiochemres.com]

- 17. theaic.org [theaic.org]

- 18. Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,4-Dimethylcinnamic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-Dimethylcinnamic acid, a valuable intermediate in the development of various pharmaceuticals and other fine chemicals. The synthesis is achieved through the Knoevenagel-Doebner condensation of 2,4-Dimethylbenzaldehyde with malonic acid, utilizing a pyridine-free approach with triethylamine and a catalytic amount of piperidine. This method offers high yields and a more environmentally benign alternative to traditional methods that use carcinogenic pyridine as a solvent. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Cinnamic acids and their derivatives are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of commercially important molecules, including pharmaceuticals, fragrances, and polymers.[1] The Knoevenagel condensation is a widely employed and efficient method for the formation of the carbon-carbon double bond characteristic of α,β-unsaturated acids like cinnamic acid.[1] A common variation, the Doebner modification, utilizes malonic acid as the active methylene compound in the presence of a basic catalyst, which is followed by decarboxylation.[2] Traditionally, this reaction is carried out in pyridine, which acts as both the solvent and a basic catalyst. However, due to the carcinogenic nature of pyridine, alternative, greener synthetic routes are highly desirable.[1] This protocol details a pyridine-free Knoevenagel condensation for the synthesis of this compound, employing triethylamine as a base and piperidine as a catalyst.

Reaction Scheme

The synthesis of this compound from 2,4-Dimethylbenzaldehyde and malonic acid proceeds via a Knoevenagel-Doebner condensation reaction. The overall reaction is depicted below:

2,4-Dimethylbenzaldehyde + Malonic Acid → this compound + H₂O + CO₂

The reaction is catalyzed by a mixture of triethylamine and piperidine.

Experimental Protocol

This protocol is adapted from established procedures for the Knoevenagel-Doebner condensation of substituted benzaldehydes.

Materials:

-

2,4-Dimethylbenzaldehyde

-

Malonic acid

-

Triethylamine (TEA)

-

Piperidine

-

Toluene

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate (for TLC)

-

Hexane (for TLC)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, beaker, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (1.0 eq) and toluene.

-

Addition of Reagents: To the stirred suspension, add triethylamine (1.3 eq). Slowly add a solution of 2,4-Dimethylbenzaldehyde (1.0 eq) and piperidine (0.18 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature.

-

Remove the triethylamine and toluene under reduced pressure using a rotary evaporator.

-

To the resulting viscous liquid, add a 5% aqueous solution of sodium bicarbonate to dissolve the cinnamic acid salt. Stir for 10-15 minutes.

-

Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate to remove any unreacted aldehyde and other organic impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until the precipitation of the product is complete (pH ~2).

-

-

Isolation and Purification:

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic impurities.

-

Dry the product under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

-

Characterization:

-

Determine the melting point of the purified product. The literature melting point for this compound is in the range of 135-139 °C.

-

Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the synthesized compound.

-

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of substituted cinnamic acids via Knoevenagel-Doebner condensation. The data for this compound is based on expected yields from similar reactions.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dimethylbenzaldehyde | |

| Reagents | Malonic acid, Triethylamine, Piperidine | [3] |

| Solvent | Toluene | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 2-4 hours | [3] |

| Typical Yield | 85-95% | Inferred from similar reactions |

| Melting Point | 135-139 °C | |

| Appearance | White to off-white solid |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The Knoevenagel-Doebner condensation proceeds through a well-defined reaction mechanism. The following diagram illustrates the key steps involved in the base-catalyzed condensation and subsequent decarboxylation.

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Conclusion

The described protocol for the synthesis of this compound via a pyridine-free Knoevenagel-Doebner condensation offers a reliable and high-yielding method suitable for laboratory and potential scale-up applications. This approach avoids the use of hazardous solvents, aligning with the principles of green chemistry. The detailed experimental procedure and workflow diagrams provide a clear guide for researchers in the fields of organic synthesis and drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,4-Dimethylcinnamic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethylcinnamic acid is a derivative of cinnamic acid, a compound found in various plants. Cinnamic acid and its derivatives are of significant interest in the pharmaceutical and cosmeceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Accurate and reliable quantification of this compound in various matrices is crucial for research, quality control, and pharmacokinetic studies. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The described method is based on established analytical principles for structurally similar cinnamic acid derivatives.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade).

-

Reagents: Formic acid (analytical grade), this compound reference standard.

-

Equipment: Standard HPLC system with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm), autosampler, sonicator, vortex mixer, centrifuge, analytical balance, and appropriate volumetric glassware.

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from a biological matrix, e.g., plasma)

This protocol outlines a protein precipitation method, which is a common technique for preparing biological samples for HPLC analysis.

-

Thaw frozen plasma samples at room temperature.

-

Pipette 200 µL of the plasma sample into a microcentrifuge tube.

-

Add 600 µL of ice-cold acetonitrile to the plasma sample to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.

HPLC Operating Conditions

The following are the proposed chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Run Time | 15 minutes |

Table 1: Gradient Elution Program

| Time (minutes) | % Acetonitrile | % 0.1% Formic Acid in Water |

| 0.0 | 30 | 70 |

| 10.0 | 80 | 20 |

| 12.0 | 30 | 70 |

| 15.0 | 30 | 70 |

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Linearity: Analyze the working standard solutions at a minimum of five concentration levels. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should typically be ≤ 2%.

-

Accuracy: Determine the accuracy by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery. The recovery should be within an acceptable range, typically 80-120%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank and spiked samples.

Data Presentation

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

| Validation Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (% RSD) | < 2% |

| Inter-day Precision (% RSD) | < 3% |

| Accuracy (% Recovery) | 95 - 105% |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantitation (LOQ) | 0.1 µg/mL |

Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Note: Gas Chromatography-Mass Spectrometry Analysis of 2,4-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 2,4-Dimethoxycinnamic acid using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is essential to achieve optimal chromatographic separation and detection. This protocol outlines procedures for sample extraction, derivatization, and GC-MS analysis, making it suitable for quality control, stability testing, and pharmacokinetic studies.

Introduction

2,4-Dimethoxycinnamic acid is a cinnamic acid derivative with potential applications in various fields, including pharmaceuticals and organic synthesis. Accurate and reliable quantification of this compound is crucial for research and development. Gas chromatography (GC) coupled with mass spectrometry (MS) offers high selectivity and sensitivity for the analysis of a wide range of compounds. However, direct GC analysis of polar analytes like cinnamic acids is challenging due to their poor volatility and potential for peak tailing. Derivatization is a key sample preparation step that converts polar functional groups into less polar, more volatile derivatives, thereby improving chromatographic performance. This protocol employs a silylation-based derivatization method prior to GC-MS analysis.

Experimental Protocols

Apparatus and Reagents

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler

-

GC column: Fused-silica capillary column coated with a non-polar stationary phase (e.g., 5% phenylmethylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Standard laboratory glassware

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

-

Vortex mixer

-

Analytical balance

-

2,4-Dimethoxycinnamic acid reference standard

-

Internal Standard (IS) solution (e.g., m-methylbenzoic acid)

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solvents: Ethyl acetate (GC grade), Methanol (HPLC grade), Pyridine (anhydrous)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl)

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]

-

Acidification: To a 1 mL aliquot of the sample (e.g., plasma, reaction mixture), add 0.5 M HCl to adjust the pH to approximately 2.

-

Internal Standard Spiking: Add a known amount of internal standard solution.

-

Extraction: Add 2 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat Extraction: Repeat the extraction process two more times with fresh ethyl acetate. Pool the organic extracts.

-

Drying: Pass the pooled organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is a critical step to reduce the polarity and increase the volatility of 2,4-Dimethoxycinnamic acid, making it suitable for GC analysis.[2] Silylation is a common and effective technique for derivatizing compounds with active hydrogen atoms, such as carboxylic acids and phenols.[3]

-

To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the mixture at 70°C for 60 minutes in a heating block.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Method

The following are typical instrument parameters. Optimization may be required for specific instrumentation and applications.

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial 100°C, hold 1 min, ramp to 280°C at 10°C/min, hold 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

Characteristic Ions for SIM Mode:

-

2,4-Dimethoxycinnamic acid (as TMS derivative): Monitor for characteristic ions such as m/z 280 (M+), 265, 221.

-

Internal Standard (e.g., m-methylbenzoic acid as TMS derivative): Monitor for its characteristic ions.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables present representative performance characteristics for the analysis of phenolic acids using GC-MS. These values should be determined for 2,4-Dimethoxycinnamic acid during method validation.

Table 1: Linearity and Range

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| 2,4-Dimethoxycinnamic acid | 0.1 - 50 | > 0.995 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| 2,4-Dimethoxycinnamic acid | 0.03 | 0.1 |

Table 3: Accuracy and Precision

| Analyte | Spiked Conc. (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 2,4-Dimethoxycinnamic acid | 0.5 | 98.5 | 4.2 | 5.8 |

| 5.0 | 101.2 | 3.1 | 4.5 | |

| 25.0 | 99.8 | 2.5 | 3.9 |

Table 4: Retention Time Data

A study has reported the following retention times for the cis and trans isomers of 2,4-Dimethoxycinnamic acid after GC-MS analysis.[4]

| Isomer | Retention Time (min) |

| cis-2,4-Dimethoxycinnamic acid | 15.7 |

| trans-2,4-Dimethoxycinnamic acid | 19.0 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the analytical method validation process.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantification of 2,4-Dimethoxycinnamic acid in various sample matrices. The sample preparation involving liquid-liquid extraction and subsequent silylation is crucial for achieving the necessary volatility and thermal stability for GC analysis. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug development and chemical analysis. Method validation should be performed to ensure the suitability of the method for its intended purpose.

References

Application Notes and Protocols: 2,4-Dimethoxycinnamic Acid as a UV Filter in Cosmetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a class of compounds known for their UV-absorbing properties. Cinnamic acid and its derivatives are utilized in the cosmetics industry as UV filters to protect the skin from the harmful effects of solar radiation. This document provides a summary of the available data on a derivative of 2,4-dimethoxycinnamic acid, along with detailed protocols for its evaluation as a UV filter in cosmetic formulations. The information is intended to guide researchers and formulators in the development of new sunscreen products.

Mechanism of Action as a UV Filter

Organic UV filters, such as cinnamic acid derivatives, function by absorbing high-energy ultraviolet (UV) radiation. The conjugated double bond system in the chemical structure of these molecules allows them to absorb photons in the UVA and UVB range. Upon absorption of UV radiation, the molecule is promoted to an excited state. It then returns to its ground state by dissipating the absorbed energy as less harmful, lower-energy radiation, primarily heat. This process prevents the UV radiation from penetrating the skin and causing cellular damage that can lead to sunburn, premature aging, and skin cancer.

Quantitative Data

Direct experimental data for the UV filtering properties of 2,4-Dimethoxycinnamic acid is limited in publicly available literature. However, a study on a closely related derivative, (6-methoxy-9-oxo-9H-xanthen-2-yl)methyl (E)-3-(2,4-dimethoxyphenyl)acrylate (referred to as Compound 9), provides valuable insights into its potential efficacy. The following tables summarize the in vitro UV protection parameters for this derivative.

Table 1: In Vitro UV Protection Parameters of a 2,4-Dimethoxycinnamic Acid Derivative (Compound 9)

| Parameter | Value | Reference |

| In Vitro Sun Protection Factor (SPF) | 19.69 ± 0.46 | [1] |

| In Vitro UVA Protection Factor (UVA-PF) | 12.64 ± 0.32 | [1] |

| Critical Wavelength (λc) | 381 nm | [1] |

| UVA/UVB Ratio | 0.830 | [1] |

Note: The data presented is for the derivative (6-methoxy-9-oxo-9H-xanthen-2-yl)methyl (E)-3-(2,4-dimethoxyphenyl)acrylate and should be considered as an indicator of the potential performance of 2,4-Dimethoxycinnamic acid.

Table 2: Representative UV Absorption Data for a Dimethoxy-Substituted Cinnamic Acid Isomer (3,4-Dimethoxycinnamic Acid)

| Wavelength (nm) | Molar Absorptivity (log ε) |

| ~290 | ~4.2 |

| ~315 | ~4.3 |

Note: Data is estimated from the UV/Visible spectrum of 3,4-Dimethoxycinnamic acid provided by the NIST Chemistry WebBook. This should be used for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of UV filters, which can be applied to 2,4-Dimethoxycinnamic acid.

In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on the spectrophotometric analysis of a UV filter applied to a substrate.

Objective: To determine the in vitro SPF of a cosmetic formulation containing 2,4-Dimethoxycinnamic acid.

Materials:

-

Spectrophotometer with a UV transmission analyzer

-

Polymethylmethacrylate (PMMA) plates (roughened)

-

Positive control sunscreen with a known SPF

-

Test formulation containing 2,4-Dimethoxycinnamic acid

-

Glycerol or other suitable blank

Procedure:

-

Substrate Preparation: Ensure PMMA plates are clean and have a roughened surface to mimic skin topography.

-

Sample Application: Apply the test formulation and the positive control sunscreen evenly onto separate PMMA plates at a concentration of 1.2 mg/cm².

-

Drying: Allow the films to dry for 15-30 minutes in the dark at a controlled temperature.

-

Spectrophotometric Measurement:

-

Measure the transmittance of UV light through each plate at 1 nm intervals from 290 nm to 400 nm.

-

Use a blank PMMA plate with glycerol for baseline correction.

-

-

SPF Calculation: The SPF is calculated using the following equation:

Workflow for In Vitro SPF Determination

Caption: Workflow for In Vitro SPF Determination.